![molecular formula C8H5F2NO4 B3030463 Methyl 3,5-difluoro-2-nitrobenzoate CAS No. 910123-09-0](/img/structure/B3030463.png)
Methyl 3,5-difluoro-2-nitrobenzoate
Overview
Description
“Methyl 3,5-difluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H5F2NO4 . It is a solid substance and its CAS number is 910123-09-0 .
Molecular Structure Analysis
The molecular structure of “Methyl 3,5-difluoro-2-nitrobenzoate” is represented by the InChI code: 1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,1H3 . The average mass of the molecule is 217.126 Da .Physical And Chemical Properties Analysis
“Methyl 3,5-difluoro-2-nitrobenzoate” is a solid substance . It should be stored in a sealed container at room temperature .Scientific Research Applications
Computational Chemistry and Molecular Modeling
Methyl 3,5-difluoro-2-nitrobenzoate serves as a model system for theoretical calculations. Computational chemists study its electronic structure, vibrational modes, and intermolecular interactions. These insights aid in understanding chemical reactivity and predicting properties.
For additional technical details, you can find the MSDS and related information on Sigma-Aldrich’s website .
Safety and Hazards
“Methyl 3,5-difluoro-2-nitrobenzoate” is classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Methyl 3,5-difluoro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
In the Suzuki-Miyaura coupling reaction, Methyl 3,5-difluoro-2-nitrobenzoate interacts with its targets (organoboron reagents) through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by Methyl 3,5-difluoro-2-nitrobenzoate . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
It’s worth noting that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, polarity, and the presence of functional groups .
Result of Action
The primary result of Methyl 3,5-difluoro-2-nitrobenzoate’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a molecular and cellular level, the compound’s action could potentially lead to changes in the structure and function of molecules synthesized using this reaction .
Action Environment
The action, efficacy, and stability of Methyl 3,5-difluoro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy in the Suzuki-Miyaura coupling reaction can be influenced by the choice of catalyst and the reaction conditions .
properties
IUPAC Name |
methyl 3,5-difluoro-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFXAWOOHTXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673211 | |
Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluoro-2-nitrobenzoate | |
CAS RN |
910123-09-0 | |
Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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